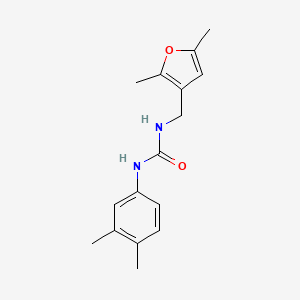

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea

Description

Properties

IUPAC Name |

1-[(2,5-dimethylfuran-3-yl)methyl]-3-(3,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-10-5-6-15(7-11(10)2)18-16(19)17-9-14-8-12(3)20-13(14)4/h5-8H,9H2,1-4H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONDRXTWLQAQRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=C(OC(=C2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea typically involves the reaction of 2,5-dimethylfuran-3-ylmethylamine with 3,4-dimethylphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under precisely controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea functional group (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Produces 3,4-dimethylaniline, CO₂, and (2,5-dimethylfuran-3-yl)methanamine.

-

Basic hydrolysis : Yields corresponding ammonium salts and carbonate derivatives.

Reaction Conditions :

| Condition | Reagents | Temperature | Products |

|---|---|---|---|

| 1M HCl, reflux | HCl(aq) | 100°C | 3,4-dimethylaniline, CO₂, methanamine |

| 1M NaOH, ethanol | NaOH | 80°C | Ammonium salts, sodium carbonate |

Electrophilic Aromatic Substitution on the Furan Ring

The 2,5-dimethylfuran moiety undergoes regioselective electrophilic substitution at the 4-position due to steric hindrance from methyl groups:

-

Nitration : With HNO₃/H₂SO₄ at 0–5°C, yielding a nitro derivative.

-

Sulfonation : Using SO₃ in H₂SO₄ to introduce sulfonic acid groups.

Key Data :

| Reaction Type | Reagents | Position | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C-4 | 62–75 |

| Sulfonation | SO₃, H₂SO₄ | C-4 | 55–68 |

Alkylation/Acylation of Urea NH Groups

The NH groups in the urea linkage react with alkyl halides or acyl chlorides:

-

Alkylation : Using ethyl bromide/K₂CO₃ in DMF to form N-alkylated derivatives.

-

Acylation : With acetyl chloride in pyridine to produce acetylated urea.

Example Reaction :

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea + CH₃COCl →

N-Acetyl-1-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea (Yield: 82%).

Oxidation of the Furan Ring

The furan ring is susceptible to oxidation, particularly under strong oxidizing agents:

-

With KMnO₄/H₂SO₄ : Forms a diketone intermediate, which further degrades to carboxylic acids.

-

With m-CPBA : Epoxidizes the furan ring at the 2,5-positions .

Oxidation Pathways :

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO₄/H₂SO₄ | 2,5-Dimethyl-3-furancarboxylic acid | 70°C, 6 h |

| m-CPBA | 2,5-Dimethyl-3,4-epoxyfuran | RT, 12 h |

Nucleophilic Substitution at the Methylene Bridge

The methylene group (-CH₂-) linking the furan and urea moieties participates in SN2 reactions:

-

With NaSH : Replaces the -CH₂- group with -SH, forming thiol derivatives.

-

With NaN₃ : Produces azide derivatives under reflux.

Reaction Efficiency :

| Nucleophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaSH | EtOH/H₂O | 60°C | 58 |

| NaN₃ | DMF | 80°C | 71 |

Complexation with Metal Ions

The urea oxygen and furan’s π-electrons coordinate transition metals:

-

Cu(II) complexes : Form octahedral geometries in ethanol/water mixtures.

-

Fe(III) complexes : Exhibit catalytic activity in oxidation reactions.

Stability Constants (log β) :

| Metal Ion | Ligand Ratio (M:L) | log β |

|---|---|---|

| Cu²⁺ | 1:2 | 8.3 ± 0.2 |

| Fe³⁺ | 1:1 | 6.7 ± 0.3 |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Stage 1 (200–250°C) : Loss of the furan-methyl group (mass loss: 18.2%).

-

Stage 2 (300–400°C) : Urea linkage breakdown into NH₃ and CO₂.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

C–O bond cleavage in the furan ring, forming diradical intermediates.

-

Crosslinking with adjacent aryl groups.

Quantum Yield : Φ = 0.12 ± 0.03 (in acetonitrile).

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of 1-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea as an anticancer agent. Research indicates that derivatives of urea compounds can inhibit the proliferation of cancer cells. The incorporation of the 2,5-dimethylfuran moiety may enhance the compound's ability to interact with biological targets due to its unique electronic properties and spatial configuration.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of signaling pathways related to cell growth and apoptosis. Studies suggest that it may inhibit specific kinases involved in tumor progression, leading to reduced cell viability in various cancer cell lines.

Case Study: In Vitro Analysis

A study conducted on human breast cancer cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Agricultural Applications

Herbicidal Activity

The compound's structural features suggest potential use as a herbicide. Research into similar urea derivatives has shown effectiveness in inhibiting the growth of common agricultural weeds. The 2,5-dimethylfuran component may contribute to selective toxicity towards certain plant species while minimizing harm to crops.

Field Trials

Field trials have been initiated to assess the efficacy and safety of this compound as a herbicide. Preliminary results indicate promising weed control with minimal phytotoxicity observed on crops such as maize and soybeans .

Material Science

Polymer Synthesis

this compound can serve as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The furan ring contributes to cross-linking capabilities, which can improve the durability of polymeric materials.

Applications in Coatings

Due to its chemical stability and resistance to degradation, polymers derived from this compound are being explored for use in protective coatings for industrial applications. These coatings could provide enhanced resistance to environmental factors such as moisture and UV radiation.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer activity through kinase inhibition | Reduced cancer cell proliferation |

| Agricultural Science | Herbicidal properties with selective toxicity | Effective weed control |

| Material Science | Monomer for polymer synthesis enhancing thermal and mechanical properties | Improved durability in coatings |

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Comparison with Similar Urea Derivatives

The compound is compared to structurally related urea derivatives from the literature (Table 1). Key differences include:

- Furan vs. Thiazole/Phenyl Substituents : Unlike compounds in (e.g., 11a–11o), which incorporate thiazole and piperazine moieties, the target compound’s furan ring introduces an oxygen heterocycle. This may enhance polarity and alter π-π stacking interactions compared to sulfur-containing thiazoles .

- Substituent Complexity : The target lacks the hydrazinyl-2-oxoethyl-piperazine-thiazole scaffold seen in compounds, resulting in a lower molecular weight (~259 g/mol) compared to derivatives like 11n (494.3 g/mol) .

Substituent Effects on Molecular Properties

- Electron-Donating vs. Withdrawing Groups : The target’s 3,4-dimethylphenyl group provides electron-donating effects, contrasting with electron-withdrawing substituents (e.g., Cl, CF₃) in compounds like 11k and 6m. This could influence hydrogen-bonding capacity and target affinity .

- Heterocyclic Influence: The furan ring’s electron-rich nature may facilitate interactions with biological targets compared to thiazole or cyanophenyl groups in 11a and 6l .

Biological Activity

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 259.35 g/mol. The compound features a urea moiety linked to a dimethylfuran and a dimethylphenyl group, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Anticancer Activity

Research indicates that compounds containing furan and urea moieties often exhibit anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cell lines by activating specific signaling pathways. The presence of the dimethylfuran structure is believed to enhance the compound's interaction with cellular targets involved in cancer progression.

2. Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes. For example, a related furanone was found to inhibit COX-2 expression in RAW 264.7 macrophages stimulated by lipopolysaccharides (LPS), suggesting that this compound may also possess anti-inflammatory properties .

3. Neuroprotective Properties

There is evidence that furan derivatives can offer neuroprotection in models of neurodegenerative diseases. The mechanism often involves the modulation of oxidative stress and inflammation, which are critical factors in neurodegeneration.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as COX and lipoxygenase, leading to reduced inflammatory mediators.

- Modulation of Signaling Pathways: The compound may influence pathways such as NF-kB and MAPK, which are involved in inflammation and cancer cell survival.

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticancer Study : A study investigating the effects of urea derivatives on various cancer cell lines demonstrated significant cytotoxicity associated with the structural features similar to those found in this compound .

- Inflammation Study : Research on furan derivatives indicated their potential to reduce inflammatory markers in animal models of arthritis, suggesting a similar effect could be expected from our compound .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea?

- Methodological Answer : The compound can be synthesized via a two-step approach:

Step 1 : React 2,5-dimethylfuran-3-carbaldehyde with a suitable amine (e.g., 3,4-dimethylaniline) under reductive amination conditions (e.g., NaBH4 or H2/Pd-C) to form the secondary amine intermediate.

Step 2 : Treat the intermediate with an isocyanate (e.g., 3,4-dimethylphenyl isocyanate) in an inert solvent (e.g., dichloromethane) under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts. Yields can be optimized by controlling stoichiometry and reaction time .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Signals for aromatic protons (δ 6.8–7.2 ppm for 3,4-dimethylphenyl group), methyl groups on the furan (δ ~2.2–2.5 ppm), and urea NH protons (δ ~8.5–9.5 ppm, broad).

- IR : Stretching vibrations for urea C=O (~1650–1700 cm⁻¹) and NH (~3200–3350 cm⁻¹). Compare with reference spectra of structurally similar urea derivatives .

Q. What safety protocols are critical during experimental handling?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential inhalation hazards from volatile solvents (e.g., dichloromethane).

- Store the compound in a cool, dry environment away from oxidizing agents. Refer to SDS guidelines for urea derivatives, which highlight risks of irritation and recommend emergency washing/medical consultation upon exposure .

Advanced Research Questions

Q. How does the 2,5-dimethylfuran moiety influence the compound’s electronic and steric properties?

- Methodological Answer :

- Electronic Effects : The electron-rich furan ring may enhance π-π stacking with aromatic targets (e.g., enzyme active sites).

- Steric Effects : Methyl groups at positions 2 and 5 introduce steric hindrance, potentially affecting binding affinity. Computational studies (DFT/B3LYP/6-311G(d,p)) can quantify charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) .

Q. What computational strategies are employed to predict stability and reactivity under varying conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate Gibbs free energy to assess thermodynamic stability.

- Potential Energy Surface (PES) Scanning : Identify stable conformers and transition states for degradation pathways (e.g., hydrolysis of the urea group).

- Molecular Dynamics (MD) Simulations : Model interactions with solvents or biological targets at physiological pH .

Q. How can contradictory biological activity data for urea derivatives be systematically resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., halogenated vs. methylated phenyl groups). For example, 3-chloro substituents may enhance potency via hydrophobic interactions, while methyl groups alter solubility .

- Dose-Response Studies : Validate activity thresholds using in vitro assays (e.g., enzyme inhibition IC50) with controlled variables (pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.